molecular formula C20H20N2O3 B1505706 Denpidazone CAS No. 42438-73-3

Denpidazone

Cat. No.: B1505706
CAS No.: 42438-73-3
M. Wt: 336.4 g/mol
InChI Key: QGSGBBMKWJGCIE-UHFFFAOYSA-N
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Description

Denpidazone (CAS: 42438-73-3) is an investigational small-molecule drug classified as a muscle relaxant. Its chemical structure is defined as a 1,2-diphenylpyridazine-3,6-dione derivative with the molecular formula C₂₀H₂₀N₂O₃ and a molecular weight of 336.38 g/mol . The compound features a pyridazinedione core substituted with phenyl and butyl groups, which contribute to its pharmacological activity . This compound is currently in the investigational stage, with preclinical studies highlighting its non-sedating and non-anxiolytic properties in animal models . Regulatory agencies, including the FDA, recognize it under the Unique Ingredient Identifier E7N3FX2T1J, and it is listed in the Harmonized Tariff System under HS 29339990 .

Properties

CAS No.

42438-73-3

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-butyl-5-hydroxy-1,2-diphenylpyridazine-3,6-dione

InChI

InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)20(25)22(16-12-8-5-9-13-16)21(19(17)24)15-10-6-4-7-11-15/h4-13,23H,2-3,14H2,1H3

InChI Key

QGSGBBMKWJGCIE-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CCCCC1=C(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Other CAS No.

42438-73-3

Origin of Product

United States

Biological Activity

Denpidazone, a compound belonging to the class of benzimidazole derivatives, has garnered attention for its diverse biological activities, particularly in the realms of antitumor and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Overview of Biological Activity

This compound exhibits significant biological activities, including:

  • Antitumor Activity : Studies indicate that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. The mode of action includes intercalation into DNA and binding to the minor groove of AT-rich regions, which disrupts DNA-dependent processes.
  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain eukaryotic pathogens.

Antitumor Activity

Research has demonstrated that this compound derivatives possess notable antitumor properties. A comparative study evaluated the cytotoxic effects on different cancer cell lines using both 2D and 3D assay formats. The results are summarized in Table 1.

Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM) 2D AssayIC50 (µM) 3D Assay
5HCC8276.26 ± 0.3320.46 ± 8.63
6NCI-H3586.48 ± 0.1116.00 ± 9.38
9A549Non-active9.48 ± 1.15
15MRC-5 (normal)Similar to cancerNon-active

The data indicates that while some compounds show high activity in traditional assays, their efficacy diminishes in more physiologically relevant 3D environments, highlighting the importance of further structural optimization to enhance selectivity towards tumor cells over normal cells .

Antimicrobial Activity

This compound's antimicrobial potential has been evaluated through broth microdilution methods against various pathogens, including Escherichia coli and Staphylococcus aureus. The results are presented in Table 2.

Table 2: Antimicrobial Efficacy of this compound Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
5E. coli<1 µg/mL
6S. aureus<1 µg/mL
8Saccharomyces cerevisiae<5 µg/mL

These findings suggest that certain derivatives exhibit strong antimicrobial activity at low concentrations, making them potential candidates for further development as therapeutic agents .

The proposed mechanisms for the biological activity of this compound include:

  • DNA Intercalation : The compound binds to DNA, inhibiting replication and transcription processes essential for cell proliferation.
  • Minor Groove Binding : this compound derivatives preferentially bind within the minor groove of AT-rich DNA regions, which is critical for their antitumor effects .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • In Vivo Studies : Research involving immunosuppressed rat models demonstrated that certain this compound derivatives were effective against opportunistic infections such as Pneumocystis carinii, showcasing their potential in treating infections in immunocompromised patients .
  • Clinical Trials : Some derivatives have progressed to phase I and II clinical trials, focusing on their safety profiles and therapeutic efficacy against various malignancies .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
This compound C₂₀H₂₀N₂O₃ 336.38 Pyridazinedione 1,2-diphenyl, 4-butyl, 5-hydroxy
Decamethonium C₁₆H₃₈N₂ 286.50 Bis-quaternary ammonium Two trimethylammonium groups, C10 chain
Idrocilamide C₁₁H₁₃NO₂ 191.23 Propenamide N-(2-hydroxyethyl), 3-phenyl

Structural Insights :

  • This compound ’s pyridazinedione scaffold distinguishes it from Decamethonium ’s linear quaternary ammonium structure and Idrocilamide ’s propenamide backbone. The phenyl and butyl groups in this compound likely enhance lipophilicity and receptor binding compared to the polar, charged Decamethonium .

Mechanism of Action

  • This compound: Exact mechanism remains under investigation.
  • Decamethonium : A depolarizing neuromuscular blocker that binds to nicotinic acetylcholine receptors, causing sustained depolarization and muscle paralysis .
  • Idrocilamide : Mechanism unclear but may involve peripheral muscle relaxation through modulation of neuronal excitability .

Pharmacokinetic and Regulatory Profiles

Parameter This compound Decamethonium Idrocilamide
Status Investigational FDA-approved Approved (ATC-classified)
Regulatory ID FDA Preferred Term FDA Unique ID: C1CG1S3T2W WHO INN, ATC-classified
Primary Use Muscle relaxation (preclinical) Surgical anesthesia Muscle spasticity

Key Differences :

  • This compound lacks sedation, a critical advantage over older muscle relaxants like Decamethonium, which require anesthesia co-administration .
  • Idrocilamide ’s smaller molecular weight may improve bioavailability but limit duration of action compared to this compound .

Research Findings and Clinical Implications

Preclinical Data

  • Decamethonium : Rapid onset (2–3 minutes) but short duration (20–30 minutes), limiting utility outside surgical settings .
  • Idrocilamide: Limited published data, but regulatory approvals suggest utility in outpatient muscle spasticity management .

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